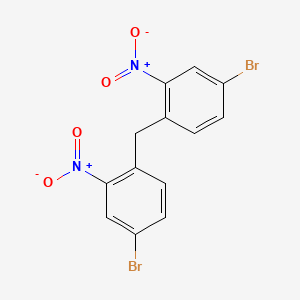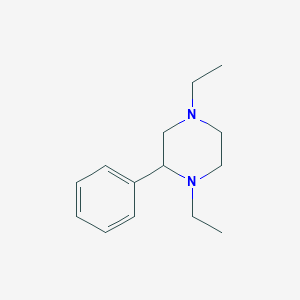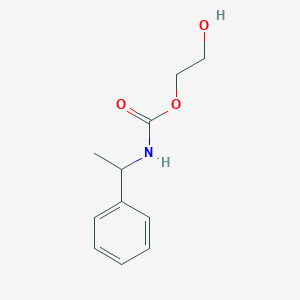
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, also known as 2,5,9-trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one, is an organic compound with the molecular formula C14H12O3 and a molar mass of 228.247 g/mol This compound is a derivative of psoralen, a naturally occurring furocoumarin found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5’,8-trimethylpsoralen with suitable reagents to form the desired compound . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one has been studied for various scientific research applications, including:
Chemistry: Used as a photoreactive agent in organic synthesis and photochemistry studies.
Biology: Investigated for its potential to cross-link DNA and proteins, making it useful in studying DNA-protein interactions.
Medicine: Explored for its potential in photodynamic therapy for treating skin conditions and certain types of cancer.
Industry: Utilized in the development of photostable materials and coatings.
Mechanism of Action
The mechanism of action of trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one involves its ability to absorb ultraviolet (UV) light and form reactive intermediates. These intermediates can interact with biological molecules such as DNA, leading to the formation of cross-links. This photoreactivity is the basis for its use in photodynamic therapy, where it can induce cell death in targeted tissues by causing DNA damage .
Comparison with Similar Compounds
Trimethyl-7H-furo(3,2-g)(1)benzopyran-7-one is similar to other furocoumarins, such as:
Psoralen: A naturally occurring compound with similar photoreactive properties.
Bergapten: Another furocoumarin used in phototherapy.
Imperatorin: Known for its biological activities and used in traditional medicine.
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and photophysical properties. This makes it a valuable compound for specialized applications in scientific research and industry .
Properties
CAS No. |
1322-64-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
furo[3,2-g]chromen-7-one;methane |
InChI |
InChI=1S/C11H6O3.3CH4/c12-11-2-1-7-5-8-3-4-13-9(8)6-10(7)14-11;;;/h1-6H;3*1H4 |
InChI Key |
MTPNIGIDZHDBEU-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C.C1=CC(=O)OC2=CC3=C(C=CO3)C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Pyrimido[5,4-C][1,2,5]oxadiazine](/img/structure/B14748662.png)
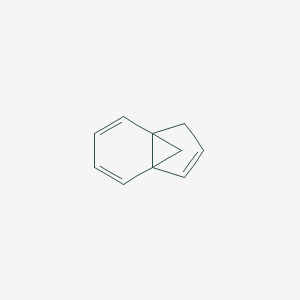

![[(1S,8S,10S,11R,12S,13S)-3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-yl] acetate](/img/structure/B14748683.png)
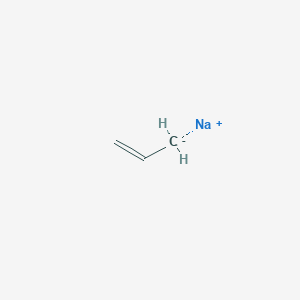
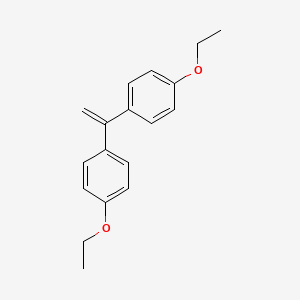

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![[(2S)-4-[(1S,2S)-2-[3-(furan-3-yl)propanoyl]-2,6,6-trimethylcyclohexyl]-3-oxobutan-2-yl] acetate](/img/structure/B14748714.png)

![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
